Glyphosine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-[bis(phosphonomethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO8P2/c6-4(7)1-5(2-14(8,9)10)3-15(11,12)13/h1-3H2,(H,6,7)(H2,8,9,10)(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXHDYFKENBXUEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N(CP(=O)(O)O)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044557 | |

| Record name | Glyphosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2439-99-8 | |

| Record name | Polaris | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2439-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyphosine [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002439998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N,N-bis(phosphonomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glyphosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glyphosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYPHOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U96121SKR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Molecular Architecture of Glyphosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and properties of Glyphosine, a significant plant growth regulator. The information is presented to cater to the needs of researchers, scientists, and professionals involved in drug development and related fields.

Chemical Identity and Structure

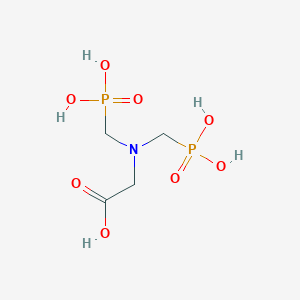

Glyphosine, known by trade names such as Polaris, is a tertiary amino compound.[1][2] Structurally, it is a derivative of the amino acid glycine, characterized by the presence of two phosphonomethyl groups attached to the nitrogen atom.[1] This unique arrangement confers its classification as a phosphonic acid.[1][2]

The definitive chemical structure of Glyphosine is presented below, detailing the atomic arrangement and bonding that define its chemical behavior and biological activity.

Chemical Structure Diagram

Caption: 2D chemical structure of Glyphosine.

Physicochemical Properties

A summary of the key chemical identifiers and properties of Glyphosine is provided in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | 2-[bis(phosphonomethyl)amino]acetic acid | [1] |

| or N,N-bis(phosphonomethyl)glycine | [2][3][4] | |

| Chemical Formula | C₄H₁₁NO₈P₂ | [1][2][4][5][6] |

| Molecular Weight | 263.08 g/mol | [1][5][6] |

| SMILES String | C(C(=O)O)N(CP(=O)(O)O)CP(=O)(O)O | [1] |

| CAS Number | 2439-99-8 | [2][5][6] |

| Appearance | Colorless solid | [2] |

| Synonyms | Glyphosphine, Polaris, CP-41845, MON-845 | [1][2][5] |

Synthesis Overview

The synthesis of Glyphosine can be achieved through the reaction of chloroacetic acid with N,N-bis(phosphonomethyl)amine.[2] This method provides a direct route to the formation of the N,N-bis(phosphonomethyl)glycine structure.

Caption: Simplified synthesis pathway of Glyphosine.

Mechanism of Action and Biological Role

Glyphosine primarily functions as a plant growth regulator.[1][5] Its application, particularly on sugarcane and sugar beet, leads to an inhibition of fiber production.[2] This metabolic shift results in the plant allocating more of its dry matter towards sucrose storage, thereby increasing the sugar yield.[2] In other plants, such as maize, Glyphosine has been observed to induce chlorosis by inhibiting plasmid RNA synthesis.[2]

Interestingly, beyond its role in agriculture, Glyphosine has been shown to possess immunomodulatory and anti-diabetic properties.[6] It can enhance the T cell response to a specific insulin B chain peptide by modulating its presentation on major histocompatibility complex (MHC) class II molecules.[6]

Experimental Protocols

While a detailed, step-by-step experimental protocol for the synthesis or application of Glyphosine is beyond the scope of this guide, the fundamental principles can be outlined.

General Synthesis Protocol Outline

A typical synthesis would involve the reaction of equimolar amounts of chloroacetic acid and N,N-bis(phosphonomethyl)amine in a suitable solvent. The reaction progress would be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the product would be isolated and purified, likely through crystallization or column chromatography. Characterization of the final product would be performed using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.

Caption: General workflow for Glyphosine synthesis and analysis.

References

- 1. Glyphosine | C4H11NO8P2 | CID 17112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glyphosine - Wikipedia [en.wikipedia.org]

- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 4. Glyphosine (Ref: CP 41845) [sitem.herts.ac.uk]

- 5. Glyphosine [drugfuture.com]

- 6. Glyphosine A plant growth regulator that also enhances anti-B:9-23 TCR-dependent T cell activation by modulating murine class II MHC I-Ag7-mediated B:9-23 presentation on APCs. | 2439-99-8 [sigmaaldrich.com]

Glyphosine's Enigmatic Mechanism: A Technical Guide to its Action in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyphosine, chemically identified as N,N-bis(phosphonomethyl)glycine, is a plant growth regulator structurally analogous to the widely used herbicide glyphosate. While both compounds elicit phytotoxic effects, emerging evidence indicates a divergence in their primary mechanisms of action. This technical guide synthesizes the current understanding of glyphosine's mode of action in plants, offering a detailed examination of its physiological and biochemical effects. It provides a comparative analysis with glyphosate, quantitative data on its impacts, and detailed experimental protocols for further research. This document is intended to serve as a comprehensive resource for researchers in plant science, agrochemical development, and related fields.

Introduction: Distinguishing Glyphosine from Glyphosate

Glyphosine and glyphosate are both organophosphorus compounds, which has led to the common misconception that their mechanisms of action are identical. Glyphosate's primary mode of action is the potent inhibition of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme, a key component of the shikimate pathway.[1] This pathway is crucial for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms.[1]

However, studies have demonstrated that glyphosine, unlike glyphosate, has little to no inhibitory effect on the shikimate pathway. Specifically, research on buckwheat hypocotyls revealed that while glyphosate significantly inhibited the accumulation of phenylpropanoid substances, glyphosine did not produce the same effect.[2][3] Furthermore, direct enzymatic assays have shown that non-herbicidal analogues of glyphosate, including glyphosine, do not inhibit the EPSP synthase enzyme.[4] This critical distinction suggests that glyphosine's phytotoxic and growth-regulating properties stem from a different primary mechanism.

This guide will delve into the known physiological and biochemical effects of glyphosine, focusing on its impact on plant growth, chlorophyll content, and the activity of key enzymes such as Phenylalanine Ammonialyase (PAL).

Core Mechanism of Action: Beyond the Shikimate Pathway

While the precise primary target of glyphosine remains an active area of investigation, its mechanism of action is understood through its observed physiological and biochemical effects.

Plant Growth Regulation

Glyphosine is recognized as a plant growth regulator, capable of inhibiting growth in various plant species.[2] Studies on soybean seedlings have demonstrated that glyphosine causes a reduction in both fresh weight accumulation and root elongation.[1][5]

Effects on Phenylalanine Ammonialyase (PAL) Activity

Phenylalanine ammonia-lyase (PAL) is a crucial enzyme at the intersection of primary and secondary metabolism, catalyzing the conversion of L-phenylalanine to trans-cinnamic acid, a precursor for a wide array of phenylpropanoid compounds. Research has shown that glyphosine can increase the extractable PAL activity in both light- and dark-grown soybean axes, although this effect is less pronounced than that of glyphosate.[1][5]

Impact on Photosynthesis and Pigment Content

Glyphosine has been observed to affect the photosynthetic machinery of plants, albeit to a lesser degree than glyphosate. It can lead to a decrease in the total chlorophyll content in soybean seedlings.[1][5] Additionally, its impact on anthocyanin content is less severe compared to the reduction caused by glyphosate.[1][5]

Quantitative Data Summary

The following tables summarize the available quantitative and qualitative data on the effects of glyphosine, primarily from studies on soybean seedlings.

Table 1: Comparative Effects of Glyphosine and Glyphosate on Soybean Seedling Growth

| Parameter | Glyphosine Effect | Glyphosate Effect | Reference |

| Fresh Weight Accumulation | Inhibitory | More Inhibitory | [1][5] |

| Root Elongation | Inhibitory | More Inhibitory | [1][5] |

| Axis Dry-Weight Accumulation | Most Inhibitory (among tested metabolites) | Highly Inhibitory | [1][5] |

Table 2: Comparative Effects of Glyphosine and Glyphosate on Biochemical Parameters in Soybean Seedlings

| Parameter | Glyphosine Effect | Glyphosate Effect | Reference | | :--- | :--- | :--- | | Extractable PAL Activity | Significant Increase | Greater Increase |[1][5] | | Total Chlorophyll Content | Decreased | Greater Decrease |[1][5] | | Chlorophyll a/b Ratio | Less effect than glyphosate | Significant Increase |[1][5] | | Anthocyanin Content | Decreased | Greater Decrease |[1][5] | | Hydroxyphenolic Compound Levels | Increased (per gram fresh weight) | Increased |[1][5] |

Experimental Protocols

General Plant Growth and Treatment Protocol for Glyphosine Studies

This protocol is adapted from methodologies used in studies of glyphosate and related compounds.

Objective: To assess the impact of glyphosine on the growth and physiology of a model plant species (e.g., soybean, Glycine max).

Materials:

-

Glyphosine (N,N-bis(phosphonomethyl)glycine, CAS 2439-99-8)

-

Seeds of the chosen plant species

-

Growth medium (e.g., vermiculite, hydroponic solution)

-

Growth chamber or greenhouse with controlled conditions (light, temperature, humidity)

-

Solutions of varying glyphosine concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM)

-

Control solution (without glyphosine)

-

Calipers, balance, and other measuring equipment

Procedure:

-

Seed Germination and Seedling Growth: Germinate seeds in the chosen growth medium under controlled environmental conditions (e.g., 25°C, 16h light/8h dark cycle).

-

Treatment Application: Once seedlings have reached a consistent developmental stage (e.g., fully expanded primary leaves), apply the glyphosine solutions. Application can be via root feeding in a hydroponic system or by drenching the soil/vermiculite.

-

Incubation: Continue to grow the seedlings under controlled conditions for a predetermined period (e.g., 24, 48, 72 hours).

-

Data Collection:

-

Growth Inhibition: At the end of the incubation period, carefully harvest the seedlings. Measure root length, shoot height, and fresh weight. Dry the seedlings in an oven at 60-70°C to a constant weight to determine dry weight.

-

Chlorophyll Content: Use a spectrophotometric method to determine the chlorophyll content of the leaves (see Protocol 4.2).

-

Protocol for Determination of Chlorophyll Content

Objective: To quantify the total chlorophyll content in plant leaves following treatment with glyphosine.

Materials:

-

Leaf tissue from treated and control plants

-

80% acetone solution

-

Spectrophotometer

-

Mortar and pestle or tissue homogenizer

-

Centrifuge

Procedure:

-

Extraction: Homogenize a known weight of fresh leaf tissue (e.g., 0.1 g) in 80% acetone.

-

Centrifugation: Centrifuge the homogenate to pellet the cell debris.

-

Spectrophotometry: Measure the absorbance of the supernatant at 645 nm and 663 nm.

-

Calculation: Use the following formula to calculate the total chlorophyll concentration:

-

Total Chlorophyll (mg/g fresh weight) = [20.2 * (A645) + 8.02 * (A663)] * (V / W)

-

Where A is the absorbance at the respective wavelength, V is the final volume of the extract, and W is the fresh weight of the leaf tissue.

-

-

Protocol for Phenylalanine Ammonialyase (PAL) Activity Assay

Objective: To measure the activity of PAL in plant tissues treated with glyphosine.

Materials:

-

Plant tissue (e.g., soybean axes)

-

Extraction buffer (e.g., borate buffer, pH 8.8)

-

L-phenylalanine solution (substrate)

-

Spectrophotometer

-

Centrifuge

Procedure:

-

Enzyme Extraction: Homogenize a known weight of plant tissue in cold extraction buffer.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C to obtain a crude enzyme extract (supernatant).

-

Enzyme Assay:

-

Prepare a reaction mixture containing the enzyme extract and L-phenylalanine solution.

-

Incubate the mixture at a specific temperature (e.g., 37°C) for a defined time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding trichloroacetic acid).

-

-

Spectrophotometry: Measure the absorbance of the reaction mixture at 290 nm, which is the wavelength at which the product, trans-cinnamic acid, absorbs light.

-

Calculation: Calculate PAL activity based on the change in absorbance over time, using a standard curve for trans-cinnamic acid.

Visualizations: Signaling Pathways and Experimental Workflows

References

An In-depth Technical Guide to the Discovery and History of Glyphosine Development

This technical guide provides a comprehensive overview of the discovery, history, and development of Glyphosine. The content is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical synthesis, biological activity, and the experimental methodologies used in its study.

Disclaimer: The term "Glyphosine" is often confused with the more widely known herbicide "Glyphosate." This guide focuses specifically on Glyphosine [N,N-bis(phosphonomethyl)glycine], a plant growth regulator. Due to the limited publicly available information on Glyphosine compared to Glyphosate, this document will present the available data on Glyphosine and, where relevant for illustrative purposes, will draw contextual parallels to the extensive research on Glyphosate, clearly distinguishing between the two compounds.

Discovery and History

The initial search for "Glyphosine" yielded limited specific information on its discovery and historical development timeline. However, a Chinese patent describes its chemical identity as N,N-bis(phosphonomethyl)glycine and its primary use as a plant growth regulator for increasing the sugar content in sugarcane.[1] It is also noted for use as a ripener and to increase sugar content in beets and watermelon, as well as to promote the separation of cotton leaves.[1]

In contrast, the discovery of the related compound Glyphosate (N-(phosphonomethyl)glycine) is well-documented. It was first synthesized in 1950 by Swiss chemist Henry Martin at Cilag.[2][3] However, its herbicidal properties were not discovered until 1970 by John E. Franz, a chemist at Monsanto.[2][3][4][5] Monsanto brought it to market in 1974 under the trade name Roundup.[2][3][4]

Chemical Synthesis

The synthesis of Glyphosine, as detailed in a Chinese patent, involves a one-step reaction of phosphorous acid or phosphorus trichloride with glycine and formaldehyde.[1] However, this method is reported to have a relatively low yield of 60-70% and produces a product with about 90% purity after crystallization due to the formation of by-products.[1]

An alternative synthesis method is also described, aiming for higher yield and purity.[1]

Table 1: Synthesis Protocol for Glyphosine [1]

| Step | Reagent/Condition | Description |

| 1 | Glycine (0.05 mol), Water (50 ml) | Glycine is dissolved in water. |

| 2 | 37% Formaldehyde aqueous solution (0.125 mol) | Added to the glycine solution at 25°C. |

| 3 | Reaction at room temperature for 3 hours | --- |

| 4 | Diethyl phosphite (0.1 mol) | Added to the reaction mixture. |

| 5 | Reaction at 60°C for 3 hours | --- |

| 6 | Reduced pressure concentration | The reaction solution is concentrated to a viscous liquid. |

| 7 | Concentrated sulfuric acid (35 ml) | Added to the viscous liquid. |

| 8 | Reflux and hydrolysis at 120°C for 5 hours | --- |

| 9 | Reduced pressure concentration | The reaction system is concentrated again to remove water. |

| 10 | Final Product | A viscous substance identified as Glyphosine. |

Yield: 73%, Purity: 89%

For comparison, two main industrial synthesis routes for Glyphosate are the iminodiacetic acid (IDA) process and the glycine process.[2][6]

Logical Relationship of Glyphosine Synthesis

Caption: Simplified workflow of Glyphosine synthesis.

Biological Activity and Mechanism of Action

Glyphosine is described as a plant growth regulator that is absorbed by the stems and leaves of sugarcane to increase its sugar content.[1] The detailed molecular mechanism of action for Glyphosine is not extensively described in the provided search results.

In contrast, the mechanism of action for Glyphosate is well understood and involves the inhibition of the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme.[2][7][8][9][10][11] This enzyme is a key component of the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and some microorganisms.[2][7][8][11] By blocking this pathway, Glyphosate disrupts protein synthesis and other crucial metabolic processes, ultimately leading to plant death.[7][10] The shikimate pathway is not present in animals, which contributes to Glyphosate's low direct toxicity to mammals.[2][10][11]

Shikimate Pathway and the Action of Glyphosate

Caption: Inhibition of the Shikimate Pathway by Glyphosate.

Quantitative Data

A study on the declining efficacy of Glyphosate over 25 years showed that within a decade, weeds were up to 31.6% less responsive.[12][13] The addition of a pre-emergence herbicide significantly improved control, with a loss of control of only 4.4% per decade.[12]

Table 2: Efficacy of Glyphosate on Various Weed Species [14]

| Weed Population | Temperature Regime (°C) | LD₅₀ (g ae ha⁻¹) | GR₅₀ (g ae ha⁻¹) |

| Ch | 25/15 | 137 | - |

| Ch | 35/25 | 209 | - |

| SGM2 | 25/15 | 60 | - |

| SGM2 | 35/25 | 557 | - |

| SGW2 | 25/15 | 650 | - |

| SGW2 | 35/25 | 2108 | - |

| CP2 | 25/15 | 1067 | - |

| CP2 | 35/25 | 2554 | - |

LD₅₀: Lethal dose for 50% mortality; GR₅₀: Dose for 50% growth reduction.

Table 3: Effect of Low-Dose Glyphosate on Plant Growth [15]

| Plant Species | Glyphosate Dose (g AE ha⁻¹) for Growth Enhancement |

| Maize | 1.8 - 36 |

| Conventional Soybean | 1.8 - 36 |

| Eucalyptus grandis | 1.8 - 36 |

| Pinus caribea | 1.8 - 36 |

| Commelina benghalensis | 1.8 - 36 |

Experimental Protocols

Detailed experimental protocols for the analysis of Glyphosine are not available in the provided search results. Below is a representative experimental protocol for the analysis of Glyphosate in water and urine samples, illustrating the typical methodologies employed for such compounds.

Experimental Protocol: Determination of Glyphosate in Urine by LC-MS/MS [16]

1. Sample Preparation:

- An aliquot of 250 µL of a urine sample is transferred into a 15 mL polypropylene tube.

- The sample is fortified with internal standards.

- The mixture is vortexed and incubated at room temperature for 30 minutes.

- The sample is loaded onto a preconditioned Oasis MCX solid-phase extraction cartridge.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

- Mobile Phases:

- A: Water with 0.1% formic acid (v/v)

- B: Acetonitrile (ACN) with 0.1% formic acid (v/v)

- Gradient Program:

- Hold at 5% B for 2 min.

- Linear ramp to 95% B over 8 min.

- Hold at 95% B for 1 min.

- Return to initial conditions over 1 min.

- Equilibrate for 2 min before the next injection.

- Column Temperature: 40 °C

- Autosampler Temperature: 15 °C

- Flow Rate: 0.8 mL/min

- Ionization Mode: Negative-ion electrospray ionization (ESI)

- Detection Mode: Multiple reaction monitoring (MRM)

Experimental Workflow for Glyphosate Analysis

Caption: Workflow for the analysis of Glyphosate in urine.

Conclusion

Glyphosine (N,N-bis(phosphonomethyl)glycine) is a plant growth regulator primarily used to enhance sugar content in crops like sugarcane. While its chemical synthesis has been described, detailed public information regarding its discovery, historical development, and specific molecular mechanism of action is limited. In contrast, the related compound Glyphosate, a widely used herbicide, has been extensively studied, providing a rich body of knowledge on its synthesis, mechanism of action via the shikimate pathway, and analytical methodologies. Further research and publication of data on Glyphosine are needed to provide a more complete understanding of this compound for the scientific community.

References

- 1. CN102786547B - Process for synthesizing glyphosine - Google Patents [patents.google.com]

- 2. Glyphosate - Wikipedia [en.wikipedia.org]

- 3. britannica.com [britannica.com]

- 4. geneticliteracyproject.org [geneticliteracyproject.org]

- 5. Roundup – A Short History | Atraxia Law [atraxialaw.com]

- 6. CN1939926A - Production of glyphosate by glycine method - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Overview of human health effects related to glyphosate exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The herbicide glyphosate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glyphosate Technical Fact Sheet [npic.orst.edu]

- 11. Understanding Glyphosate and Other Pesticides (FS-1193) | University of Maryland Extension [extension.umd.edu]

- 12. Study: Glyphosate efficacy over time, sustainable weed control strategies [agdaily.com]

- 13. miragenews.com [miragenews.com]

- 14. mdpi.com [mdpi.com]

- 15. Glyphosate applied at low doses can stimulate plant growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Glyphosine: A Comprehensive Technical Review of its Physicochemical Properties and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyphosine, chemically known as N,N-bis(phosphonomethyl)glycine, is a synthetic organophosphorus compound with a history as a plant growth regulator.[1][2] Initially introduced for its ability to enhance sucrose accumulation in sugarcane by inhibiting fiber production, its applications have since been largely superseded.[2] Despite its decline in agricultural use, the unique chemical structure of glyphosine and its interactions with biological systems continue to be of interest to researchers. This technical guide provides an in-depth overview of the physical and chemical properties of glyphosine, detailed experimental protocols for its analysis, and a review of its known biological signaling pathways.

Physicochemical Properties

Glyphosine is a colorless, crystalline solid.[1][3] Its structure features a central glycine core with two phosphonomethyl groups attached to the nitrogen atom, contributing to its acidic nature and high polarity.

Table 1: Physical and Chemical Properties of Glyphosine

| Property | Value | Source(s) |

| Molecular Formula | C4H11NO8P2 | [1][4][5][6] |

| Molecular Weight | 263.08 g/mol | [1][4][5] |

| CAS Number | 2439-99-8 | [1][4][6][7] |

| Appearance | White to colorless solid/crystals | [1][5][6][7] |

| Melting Point | 189-193 °C (decomposes)[7], 263 °C[4][6] | [4][6][7] |

| Boiling Point | 668.4 ± 65.0 °C (Predicted) | [4] |

| Water Solubility | 248 g/L (20 °C)[4][7], 350 g/L[2] | [2][4][7] |

| pKa Values | pK1: 1.42, pK2: 2.10, pK3: 5.02, pK4: 6.40, pK5: 11.19 (at 25 °C) | [4][6][7] |

| Density | 1.952 ± 0.06 g/cm³ (Predicted) | [4] |

Experimental Protocols

Synthesis of Glyphosine (N,N-bis(phosphonomethyl)glycine)

This protocol is adapted from established methods for the phosphonomethylation of glycine.

Materials:

-

Glycine

-

Paraformaldehyde

-

Dimethyl phosphite

-

Triethylamine

-

Methanol

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve glycine in a mixture of methanol and triethylamine.

-

Add paraformaldehyde to the solution and heat the mixture to reflux to facilitate the formation of the N-hydroxymethyl glycine intermediate.

-

Cool the reaction mixture and add dimethyl phosphite dropwise while maintaining a controlled temperature.

-

After the addition is complete, heat the mixture to reflux for several hours to drive the phosphonomethylation reaction.

-

Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or ¹H-NMR.

-

Once the reaction is complete, cool the mixture and add a solution of sodium hydroxide to hydrolyze the phosphonate esters.

-

Heat the mixture to reflux until the hydrolysis is complete.

-

After cooling, acidify the solution with concentrated hydrochloric acid to a pH of approximately 1.5 to precipitate the glyphosine product.

-

Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Caption: Workflow for the synthesis of Glyphosine.

Purification of Glyphosine by Recrystallization

Materials:

-

Crude Glyphosine

-

Deionized water

Procedure:

-

Dissolve the crude glyphosine in a minimum amount of hot deionized water in an Erlenmeyer flask.

-

If colored impurities are present, add a small amount of activated carbon and heat the solution gently.

-

Perform a hot filtration to remove the activated carbon and any other insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

-

Further cool the flask in an ice bath to maximize the yield of the recrystallized product.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold deionized water.

-

Dry the crystals in a vacuum oven at a temperature below their decomposition point.

Analysis of Glyphosine by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the analysis of glyphosine using HPLC with fluorescence detection, which often requires a derivatization step.

Instrumentation and Reagents:

-

HPLC system with a fluorescence detector

-

Cation-exchange or reverse-phase C18 column

-

Mobile phase: Aqueous buffer (e.g., potassium phosphate) at a controlled pH

-

Derivatization reagent: o-phthalaldehyde (OPA) in the presence of a thiol (e.g., mercaptoethanol)

-

Glyphosine standard solutions

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of glyphosine in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution. For unknown samples, dissolve them in the mobile phase and filter through a 0.45 µm syringe filter.

-

Derivatization (Pre-column): Mix the glyphosine standard or sample solution with the OPA/thiol derivatizing reagent and allow the reaction to proceed for a specified time at a controlled temperature.

-

HPLC Analysis:

-

Set the HPLC column temperature.

-

Equilibrate the column with the mobile phase at a constant flow rate.

-

Inject a fixed volume of the derivatized standard or sample onto the column.

-

Run the analysis using an isocratic or gradient elution program.

-

Set the fluorescence detector to the appropriate excitation and emission wavelengths for the glyphosine-OPA derivative.

-

-

Quantification: Create a calibration curve by plotting the peak area of the glyphosine standards against their concentrations. Determine the concentration of glyphosine in the unknown sample by interpolating its peak area on the calibration curve.

Caption: Experimental workflow for HPLC analysis of Glyphosine.

Biological Signaling Pathways

While glyphosine's primary documented mode of action is in plants, research on the closely related compound glyphosate has suggested potential interactions with mammalian signaling pathways. It is important to note that while structurally similar, the biological effects may not be identical.

Inhibition of the Shikimate Pathway in Plants

The herbicidal activity of glyphosate, and by extension the growth-regulating effects of glyphosine in plants, is attributed to the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.[3][8] This enzyme is a key component of the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms.[3][7]

The inhibition of EPSP synthase by glyphosate is competitive with respect to its substrate, phosphoenolpyruvate (PEP).[1] This blockage leads to the accumulation of shikimate and a depletion of aromatic amino acids, which are vital for protein synthesis and the production of numerous secondary metabolites, ultimately leading to growth inhibition and, in the case of herbicidal action, plant death.[7][8]

Caption: Inhibition of the Shikimate Pathway by Glyphosine.

Potential Interaction with NF-κB and Insulin Resistance Signaling Pathways

Recent studies on glyphosate have suggested a potential link to the aggravation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which may contribute to the development of insulin resistance.[6][9] This research, conducted in animal models, indicates that glyphosate exposure could lead to an increase in pro-inflammatory factors such as JNK, IKKβ, and NF-κB itself.[6][10]

The proposed mechanism involves the activation of the JNK pathway, leading to the phosphorylation and activation of IKKβ. Activated IKKβ then phosphorylates IκBα, an inhibitor of NF-κB, targeting it for ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and promote the transcription of pro-inflammatory cytokines like TNF-α and IL-6. These cytokines can, in turn, interfere with insulin signaling by promoting the phosphorylation of insulin receptor substrate 1 (IRS-1) at inhibitory serine residues, leading to impaired downstream signaling through the PI3K/Akt pathway and ultimately contributing to insulin resistance.[11]

It is crucial to emphasize that this area of research is still developing, and the direct effects of glyphosine on these pathways in humans have not been established. The following diagram illustrates the hypothesized pathway based on current research on the related compound, glyphosate.

Caption: Hypothesized Glyphosate-mediated NF-κB and Insulin Resistance Pathway.

Conclusion

Glyphosine presents a unique chemical scaffold with well-defined physicochemical properties. While its primary biological role as a plant growth regulator is understood through the inhibition of the shikimate pathway, emerging research on related compounds suggests potential interactions with complex mammalian signaling cascades. The experimental protocols provided herein offer a foundation for the synthesis, purification, and analysis of glyphosine, enabling further investigation into its chemical and biological characteristics. Continued research is warranted to fully elucidate the mechanisms of action of glyphosine and its potential implications for drug development and toxicology.

References

- 1. Kinetics of 5-enolpyruvylshikimate-3-phosphate synthase inhibition by glyphosate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Glyphosate Technical Fact Sheet [npic.orst.edu]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Impact of Glyphosate on the Development of Insulin Resistance in Experimental Diabetic Rats: Role of NFκB Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glyphosate - Wikipedia [en.wikipedia.org]

- 8. ncwss.org [ncwss.org]

- 9. Impact of Glyphosate on the Development of Insulin Resistance in Experimental Diabetic Rats: Role of NFκB Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Glyphosate potentiates insulin resistance in skeletal muscle through the modulation of IRS-1/PI3K/Akt mediated mechanisms: An in vivo and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Glyphosate's Role as a Plant Growth Retardant: A Technical Guide

Introduction

While the term "glyphosine" refers to the chemical N,N-bis(phosphonomethyl)glycine, a plant growth regulator historically used in sugarcane, it is now largely considered obsolete. The predominant and extensively researched compound used for similar purposes in modern agriculture is glyphosate (N-(phosphonomethyl)glycine). At sub-lethal doses, glyphosate functions as a plant growth retardant and ripener, particularly in sugarcane, by redirecting the plant's metabolic resources from vegetative growth to sucrose storage. This technical guide provides an in-depth analysis of glyphosate's role as a plant growth retardant, focusing on its application in sugarcane. It details the physiological effects, underlying biochemical mechanisms, and experimental methodologies for its evaluation.

Data Presentation: Quantitative Effects of Glyphosate on Sugarcane

The application of glyphosate at low concentrations has been shown to significantly impact the growth and physiology of sugarcane. The following tables summarize the quantitative data from various studies.

Table 1: Effects of Glyphosate on Sugarcane Growth and Biomass

| Glyphosate Concentration/Dose | Effect on Plant Height | Effect on Leaf Area | Effect on Dry Mass | Reference |

| 0.06% and 0.08% | Leaf expansion suppressed | Observable decrease | - | [1] |

| 0.08% | Shorter millable stalks | - | Lighter millable stalks | [1] |

| 7.2 to 36 g a.e. ha⁻¹ | - | - | Increased biomass compared to control | [2] |

| 72 g a.e. ha⁻¹ and above | - | - | Significant reduction in dry mass | [2] |

| 350 g/ha | - | - | 9% reduction in sugarcane yield | [3] |

Table 2: Effects of Glyphosate on Sugarcane Juice Quality and Sucrose Content

| Glyphosate Concentration/Dose | Effect on Brix (%) | Effect on Pol (%) | Effect on Apparent Purity (%) | Effect on Sucrose Content | Reference |

| Not specified | - | - | - | Increases sucrose concentration | [4][5] |

| 0.04% | Improved | Improved | Improved | Sugar % cane increased from 15.10 to 16.30 | [1] |

| 150 ppm | - | - | - | 11.27% increase in sucrose accumulation | [6] |

| 5.3 oz/A | - | - | - | TRS/TC significantly greater than control | [4] |

Table 3: Physiological and Biochemical Effects of Glyphosate on Sugarcane

| Glyphosate Concentration/Dose | Effect on Leaf Moisture | Effect on Leaf Phosphorus | Effect on Shikimic Acid Levels | Effect on Aromatic Amino Acids (Phenylalanine, Tyrosine) | Reference |

| All ripener treatments | Reduction observed | - | - | - | [1] |

| 0.04% | - | Reduced from 1.73 mg/g to 1.19 mg/g | - | - | [1] |

| Low doses | - | Higher leaf P concentrations | Higher concentrations | - | [7] |

| 72 and 180 g a.e. ha⁻¹ | - | - | Accumulation | Initial increase, followed by a decrease | [2] |

Mechanism of Action and Signaling Pathways

Glyphosate's primary mode of action is the inhibition of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme in the shikimate pathway.[5][8][9] This pathway is crucial for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants.[5][9] By blocking this pathway, glyphosate leads to a deficiency in these essential amino acids, which are precursors for a wide range of secondary metabolites, including lignin, alkaloids, and plant hormones like auxin.

At herbicidal doses, this inhibition leads to plant death. However, at sub-lethal doses, the partial inhibition of the shikimate pathway is believed to be the primary mechanism for its growth-retardant effects. The reduction in resources allocated to vegetative growth, due to the limited availability of aromatic amino acids and their derivatives, allows for a reallocation of photosynthates towards sucrose storage in sugarcane.[1] The accumulation of shikimic acid in plant tissues is a key indicator of glyphosate's effect on the shikimate pathway.[2]

Experimental Protocols

The evaluation of glyphosate as a plant growth retardant involves specific experimental methodologies. Below are generalized protocols based on the reviewed literature.

Greenhouse and Field Trials

Objective: To determine the effect of different concentrations of glyphosate on sugarcane growth, yield, and sucrose content.

Methodology:

-

Plant Material: Sugarcane varieties of interest are planted in pots in a greenhouse or in designated field plots.[2]

-

Experimental Design: A randomized complete block design with multiple replications is typically used to minimize the effects of environmental variability.[1][4]

-

Treatments: Various concentrations of glyphosate are applied to the sugarcane plants at a specific growth stage, often 8 months after planting.[1] A control group with no glyphosate application is included for comparison.

-

Application: Glyphosate is applied as a foliar spray using a calibrated sprayer to ensure uniform coverage.[2]

-

Data Collection:

-

Growth Parameters: Plant height, number of millable stalks, and leaf area are measured at regular intervals.[1]

-

Biomass: At harvest, the fresh and dry weight of stalks and leaves are determined.[2]

-

Juice Analysis: Sugarcane juice is extracted and analyzed for Brix (total soluble solids), pol (sucrose content), and apparent purity.[1]

-

Biochemical Analysis: Leaf samples can be collected to measure levels of shikimic acid, aromatic amino acids, and mineral nutrients like phosphorus.[1][2]

-

-

Statistical Analysis: The collected data is subjected to analysis of variance (ANOVA) to determine the statistical significance of the observed effects.

Conclusion

Glyphosate, when applied at sub-lethal doses, acts as an effective plant growth retardant and ripener in sugarcane. Its mechanism of action, centered on the partial inhibition of the EPSPS enzyme in the shikimate pathway, leads to a reduction in vegetative growth and a favorable reallocation of resources to sucrose storage. The quantitative data from numerous studies support its efficacy in improving sugarcane juice quality and sugar yield. The experimental protocols outlined provide a framework for the continued investigation and optimization of glyphosate's application as a plant growth regulator in agriculture. While the term "glyphosine" may have been the initial point of inquiry, the current body of scientific literature clearly indicates that glyphosate is the relevant compound for this application in contemporary agricultural practices.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Glyphosate Effects on Sugarcane Metabolism and Growth [scirp.org]

- 3. repository.lsu.edu [repository.lsu.edu]

- 4. lsuagcenter.com [lsuagcenter.com]

- 5. Glyphosate - Wikipedia [en.wikipedia.org]

- 6. Effect of GA3 and Gly Plant Growth Regulators on Productivity and Sugar Content of Sugarcane | MDPI [mdpi.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Glyphosate Technical Fact Sheet [npic.orst.edu]

- 9. Glyphosate | Description, Discovery, Uses, Mechanism, Resistance, Environmental Risks, & Health Concerns | Britannica [britannica.com]

A Technical Guide to the Biological Activity of Glyphosate in Non-Plant Organisms

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document focuses on the biological activities of Glyphosate . The initial query mentioned "Glyphosine," a related but distinct chemical primarily used as a plant growth regulator. Based on the overwhelming body of scientific literature and the nature of the technical inquiry, it is presumed the user is interested in the widely studied herbicide, Glyphosate.

Introduction

Glyphosate, N-(phosphonomethyl)glycine, is the world's most widely used broad-spectrum herbicide, valued for its efficacy in managing weed growth in agricultural and non-agricultural settings.[1][2][3][4] Its primary mode of action involves the inhibition of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme, a key component of the shikimate pathway.[1][5][6][7] This pathway is essential for the synthesis of aromatic amino acids in plants and various microorganisms.[1][8][9] While the absence of the shikimate pathway in animals has historically supported the view of its low toxicity to vertebrates, a growing body of research indicates that Glyphosate and its formulations can exert a range of biological effects on non-plant organisms through various alternative mechanisms.[10][11][12][13][14]

This technical guide provides an in-depth overview of the documented biological activities of Glyphosate in microorganisms, invertebrates, and vertebrates. It summarizes quantitative data, details common experimental protocols for assessing its effects, and visualizes key pathways and workflows to support further research and development.

Activity in Microorganisms

Glyphosate's primary mechanism of action is directly relevant to a wide array of microorganisms that possess the shikimate pathway, including bacteria, fungi, archaea, and protozoa.[15] This antimicrobial potential has been recognized since its discovery.[1]

Mechanism of Action: Inhibition of the Shikimate Pathway

Glyphosate specifically targets and inhibits the EPSPS enzyme.[1][6] By mimicking the transition state of one of the enzyme's substrates, phosphoenolpyruvate (PEP), Glyphosate binds to the EPSPS-S3P complex, blocking the synthesis of 5-enolpyruvylshikimate-3-phosphate.[1][5][6] This action halts the production of chorismate, a crucial precursor for the aromatic amino acids phenylalanine, tyrosine, and tryptophan, ultimately leading to metabolic disruption and cell death in susceptible organisms.[1][8][9]

Antimicrobial Spectrum and Resistance

Glyphosate exhibits broad-spectrum antimicrobial activity, though sensitivity varies.[1][16] An estimated 54% of bacteria possess the glyphosate-sensitive Class I EPSPS enzyme.[16] However, many microorganisms have developed resistance.

Mechanisms of Microbial Resistance:

-

Tolerant EPSPS Enzymes: Possession of Class II, III, or IV EPSPS enzymes that are naturally less sensitive to Glyphosate.[15][16]

-

Altered Permeability: Modification of the cell wall to reduce Glyphosate uptake.[15]

-

Efflux Pumps: Active transport of Glyphosate out of the cell, a mechanism that may confer cross-resistance to conventional antibiotics.[15][16]

-

Degradation: Enzymatic breakdown of Glyphosate into less toxic compounds like aminomethylphosphonic acid (AMPA) or sarcosine.[16][17]

Quantitative Data: Antimicrobial Activity

While extensive MIC (Minimum Inhibitory Concentration) data is spread across numerous individual studies, the literature confirms Glyphosate's efficacy against a range of bacteria and fungi, including E. coli, Salmonella, and Fusarium species.[8][15] It can also control the growth of apicomplexan parasites like Toxoplasma gondii and Plasmodium falciparum.[1]

| Organism Type | General Observation | Reference |

| Bacteria | Approx. 54% of gut bacteria are sensitive to Glyphosate. | [16] |

| Fungi | Most fungi possess glyphosate-sensitive Class I EPSPS. | [9][16] |

| Apicomplexan Parasites | Growth can be controlled by Glyphosate. | [1] |

| Rhizobium species | Inhibition can occur, potentially affecting nitrogen fixation. | [1] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of Glyphosate against a bacterial strain.

Methodology:

-

Preparation of Glyphosate Stock: Prepare a sterile, high-concentration stock solution of pure Glyphosate in an appropriate solvent (e.g., sterile distilled water) and adjust the pH to ~7.0.

-

Inoculum Preparation: Culture the test bacterium overnight. Dilute the culture in fresh broth (e.g., Mueller-Hinton Broth) to achieve a standardized turbidity, equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

-

Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the Glyphosate stock solution in the broth to achieve the desired final concentration range.

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL. Include a positive control well (broth + inoculum, no Glyphosate) and a negative control well (broth only).

-

Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Result Interpretation: The MIC is the lowest concentration of Glyphosate at which there is no visible growth (turbidity) of the microorganism.

Effects on Animal Organisms

The shikimate pathway is absent in animals, meaning Glyphosate's primary herbicidal mechanism is not directly applicable.[1][10][12][13] However, research has identified several alternative pathways through which Glyphosate and its commercial formulations (Glyphosate-Based Herbicides or GBHs) can exert biological effects. It is critical to note that many studies show GBHs are more toxic than Glyphosate alone, often due to the inclusion of surfactants like polyethoxylated tallow amine (POEA).[1][12][13]

Endocrine Disruption

Evidence suggests that Glyphosate and GBHs can act as endocrine disruptors, particularly affecting reproductive health.

-

Hypothalamic-Pituitary-Gonadal (HPG) Axis: Studies in animal models show that exposure to GBHs can alter levels of key reproductive hormones, including GnRH, LH, FSH, estradiol, and testosterone.[12]

-

Steroidogenesis: Glyphosate has been shown to reduce testosterone production and may mimic estrogen activity by interacting with estrogen receptors (ERα and ERβ).[11][18]

-

Aromatase Inhibition: Some studies have demonstrated that Glyphosate can affect the activity of aromatase, an enzyme crucial for estrogen synthesis.[5]

Genotoxicity and Oxidative Stress

Several studies have reported that Glyphosate can induce damage to genetic material and promote oxidative stress.

-

DNA Damage: Glyphosate has been shown to cause DNA damage in the bone marrow of mice and induce chromosome aberrations in bovine lymphocytes.[10][11]

-

Oxidative Stress: Exposure in animal models can lead to the generation of reactive oxygen species (ROS), resulting in cellular damage.[18]

Disruption of Gut Microbiota

Because many gut microbes possess the shikimate pathway, Glyphosate can alter the composition and function of the gut microbiome.[5][15] This dysbiosis can have indirect consequences for the host, including:

-

Impaired Nutrient Synthesis: Reduction in beneficial bacteria responsible for synthesizing essential nutrients.[5]

-

Increased Pathogen Susceptibility: A shift in microbial balance can favor pathogenic organisms.[15]

-

Gut-Brain Axis Disruption: Changes in the gut microbiota have been linked to neurological effects, as the microbiome communicates with the central nervous system.[19][20]

Other Mechanisms of Action

-

Enzyme Inhibition: Beyond EPSPS, Glyphosate has been shown to inhibit other enzymes, including cholinesterase in fish and mussels[10] and cytochrome P450 in plants, suggesting a potential for similar interactions in animal systems.[21]

-

Glycine Analogue Hypothesis: One proposed mechanism suggests that due to its structural similarity to the amino acid glycine, Glyphosate may be mistakenly incorporated into proteins during synthesis. This could lead to misfolded, non-functional proteins, causing widespread metabolic disruption.[22]

-

Inflammatory Signaling: In rat liver models, Glyphosate exposure was linked to increased expression of JNK and NF-κB, key signaling molecules in inflammatory pathways, which may contribute to insulin resistance.[18]

Quantitative Data: Animal Toxicity

The acute toxicity of Glyphosate in mammals is generally considered low, but various studies demonstrate sublethal effects at different concentrations. The following table summarizes representative data from the literature.

| Species | Test Substance | Endpoint | Value/Observation | Reference |

| Mice | Glyphosate | DNA Damage | Damage observed at 25 and 50 mg/kg body weight. | [10] |

| Rats | Glyphosate | Insulin Resistance | Observed at oral doses of 50, 100, and 250 mg/kg b.wt. for 16 weeks. | [18] |

| Freshwater Invertebrates | Glyphosate | 48-hour LC₅₀ | Ranges from 55 to 780 ppm. | [1] |

| Mice | GBH | Decreased Activity | Observed at 50 mg/kg/day. | [23] |

| Zebrafish (Larvae/Adult) | Glyphosate/Roundup® | Reduced Swimming | Observed at concentrations as low as 0.01 mg/L. | [23] |

Experimental Protocols

This protocol measures the effect of Glyphosate on the metabolic activity of mammalian cells, a proxy for cell viability.

Methodology:

-

Cell Seeding: Plate a mammalian cell line (e.g., HepG2, HEK293) in a 96-well plate at a predetermined density and allow cells to adhere overnight.

-

Treatment: Remove the culture medium and replace it with a fresh medium containing various concentrations of Glyphosate (and appropriate vehicle controls). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

The single-cell gel electrophoresis (Comet) assay is a sensitive method for detecting DNA strand breaks in individual cells.

Methodology:

-

Cell Treatment: Expose cells (e.g., primary lymphocytes, cultured cells) to various concentrations of Glyphosate for a defined period.

-

Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a cold, high-salt lysis solution (containing detergents like Triton X-100) to dissolve cell and nuclear membranes, leaving behind the DNA as a "nucleoid."

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose single-strand breaks and alkali-labile sites.

-

Electrophoresis: Apply an electric field. Damaged, fragmented DNA will migrate away from the nucleoid, forming a "comet tail." The amount of DNA in the tail is proportional to the level of damage.

-

Staining and Visualization: Neutralize the slides, stain the DNA with a fluorescent dye (e.g., SYBR Green, ethidium bromide), and visualize using a fluorescence microscope.

-

Scoring: Use image analysis software to quantify the extent of DNA damage by measuring parameters like tail length, tail intensity, and tail moment.

Conclusion

The biological activity of Glyphosate in non-plant organisms is multifaceted and extends beyond its primary herbicidal mechanism. In microorganisms, it acts as a broad-spectrum antibiotic by inhibiting the essential shikimate pathway. In animals, which lack this pathway, a growing body of evidence points to several alternative mechanisms of action, including endocrine disruption, induction of oxidative stress and genotoxicity, and modulation of key inflammatory signaling pathways. Furthermore, Glyphosate's impact on the gut microbiome presents a significant indirect route through which it can influence host health.

For researchers and drug development professionals, understanding these diverse biological activities is crucial. The antimicrobial properties of Glyphosate may inform the development of new anti-infective agents, while its off-target effects in animal systems highlight the need for continued toxicological assessment and investigation into the molecular underpinnings of these interactions. A critical consideration for future research is the differentiation between the effects of pure Glyphosate and those of its commercial formulations, as adjuvants can significantly alter the toxicological profile.

References

- 1. Glyphosate - Wikipedia [en.wikipedia.org]

- 2. epa.gov [epa.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glyphosate General Fact Sheet [npic.orst.edu]

- 5. mdpi.com [mdpi.com]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Glyphosate-microbial interactions: metagenomic insights and future directions [frontiersin.org]

- 9. Rethinking the Intrinsic Sensitivity of Fungi to Glyphosate [mdpi.com]

- 10. thepoliticsofpesticides.com [thepoliticsofpesticides.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Review: Mechanisms of Glyphosate and Glyphosate-Based Herbicides Action in Female and Male Fertility in Humans and Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Glyphosate Technical Fact Sheet [npic.orst.edu]

- 14. Overview of Environmental and Health Effects Related to Glyphosate Usage [wisdomlib.org]

- 15. beyondpesticides.org [beyondpesticides.org]

- 16. Effects of glyphosate on antibiotic resistance in soil bacteria and its potential significance: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Glyphosate: Uses Other Than in Glyphosate-Resistant Crops, Mode of Action, Degradation in Plants, and Effects on Non-target Plants and Agricultural Microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Impact of Glyphosate on the Development of Insulin Resistance in Experimental Diabetic Rats: Role of NFκB Signalling Pathways [mdpi.com]

- 19. Evaluation of Neurological Behavior Alterations and Metabolic Changes in Mice Under Chronic Glyphosate Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Glyphosate is an inhibitor of plant cytochrome P450: functional expression of Thlaspi arvensae cytochrome P45071B1/reductase fusion protein in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. beyondpesticides.org [beyondpesticides.org]

- 23. The Herbicide Glyphosate and Its Formulations Impact Animal Behavior across Taxa [mdpi.com]

The Molecular Target of Glyphosate in Plant Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyphosate, the active ingredient in many broad-spectrum herbicides, exerts its phytotoxic effects by targeting a key enzyme in plant metabolism. This technical guide provides an in-depth analysis of the molecular interactions between glyphosate and its target, 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). It includes a summary of the quantitative data on enzyme inhibition, detailed experimental protocols for relevant assays, and a visualization of the affected signaling pathway. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of glyphosate's mechanism of action.

Introduction

Glyphosate is a post-emergent, non-selective herbicide widely used in agriculture and land management.[1][2] Its efficacy stems from its ability to disrupt a crucial biosynthetic pathway present in plants and some microorganisms but absent in animals, contributing to its low direct toxicity to mammals.[1][2] This guide focuses on the primary molecular target of glyphosate in plant cells and the biochemical consequences of its inhibition.

The Primary Molecular Target: EPSP Synthase

The sole primary molecular target of glyphosate in plants is the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) (EC 2.5.1.19).[1][3] This enzyme is a key component of the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[1][3] These amino acids are essential precursors for a wide range of vital plant compounds, including proteins, lignin, hormones, and secondary metabolites.[1]

Mechanism of Inhibition

Glyphosate functions as a competitive inhibitor of the substrate phosphoenolpyruvate (PEP) for the EPSPS enzyme.[4][5] It binds to the active site of the enzyme, forming a stable ternary complex with shikimate-3-phosphate (S3P) and the EPSPS enzyme.[6] This binding action blocks the catalytic activity of EPSPS, preventing the formation of 5-enolpyruvylshikimate-3-phosphate and thereby halting the shikimate pathway.[1][3] The inhibition of EPSPS leads to the accumulation of high levels of shikimate in plant tissues, a hallmark of glyphosate exposure, and the depletion of essential aromatic amino acids, ultimately causing plant death.[7][8]

Quantitative Data on EPSPS Inhibition

The inhibitory potency of glyphosate on EPSPS has been quantified in various studies. The following table summarizes key kinetic parameters.

| Enzyme Source | Parameter | Value | Conditions | Reference |

| Neurospora crassa | Ki (vs PEP) | 1.1 µM | pH 7.0 | [4] |

| Nicotiana silvestris | Ki (vs PEP) | 1.25 µM | pH 7.0 | [5] |

| Nicotiana silvestris | Ki' (uncompetitive vs S3P) | 18.3 µM | pH 7.0 | [5] |

| CP4 EPSPS (glyphosate-resistant) | Ki | 6 mM | - | [9] |

| CP4 EPSPS (glyphosate-resistant) | IC50 | 11 mM | - | [9] |

| Mycobacterium tuberculosis EPSPS | IC50 | 260 µM | - | [10] |

| Escherichia coli EPSPS | IC50 | 3 µM | - | [10] |

Signaling Pathways and Downstream Effects

The inhibition of EPSPS by glyphosate triggers a cascade of metabolic and physiological disruptions in the plant. The primary consequence is the cessation of aromatic amino acid synthesis. However, the effects extend beyond this, impacting various interconnected pathways.

Experimental Protocols

EPSP Synthase Activity Assay

This protocol is adapted from methodologies used to determine EPSPS activity in plant tissues.

Objective: To measure the enzymatic activity of EPSPS in the presence and absence of glyphosate.

Materials:

-

Plant leaf tissue

-

Liquid nitrogen

-

Extraction buffer (100 mM MOPS, 5 mM EDTA, 10% glycerol, 50 mM KCl, 0.5 mM benzamidine, 10 mM ß-mercaptoethanol, 1% PVPP)

-

Ammonium sulfate ((NH4)2SO4)

-

Assay buffer (100 mM MOPS, 1 mM MgCl2, 10% glycerol, 2 mM sodium molybdate, 200 mM NaF)

-

Substrates: Shikimate-3-phosphate (S3P) and phosphoenolpyruvate (PEP)

-

Glyphosate solutions of varying concentrations

-

Reagent for phosphate detection (e.g., Lanzetta reagent)

-

Spectrophotometer

Procedure:

-

Enzyme Extraction:

-

Grind 5 g of leaf tissue to a fine powder in liquid nitrogen.

-

Homogenize the powder in 25 mL of cold extraction buffer.

-

Centrifuge at 18,000 x g for 30 minutes at 4°C.

-

Collect the supernatant and perform a two-step ammonium sulfate precipitation (45% and 70% saturation) to enrich the EPSPS fraction.

-

Resuspend the final pellet in 1-2 mL of assay buffer.

-

-

Enzyme Assay:

-

Set up reaction mixtures in a 96-well plate. Each reaction should contain assay buffer, S3P, PEP, and the enzyme extract.

-

For inhibition studies, add varying concentrations of glyphosate to the reaction mixtures.

-

Initiate the reaction by adding the enzyme extract.

-

Incubate at a controlled temperature (e.g., 25°C) for a specific time (e.g., 3 minutes).

-

Stop the reaction and measure the amount of inorganic phosphate released using a suitable colorimetric method, such as the Lanzetta reagent.

-

Read the absorbance at the appropriate wavelength (e.g., 655 nm).

-

-

Data Analysis:

-

Calculate the enzyme activity based on the amount of phosphate produced per unit time per milligram of protein.

-

For inhibition studies, plot the enzyme activity against the glyphosate concentration to determine the IC50 value.

-

To determine the Ki, perform kinetic analyses by varying the concentration of one substrate while keeping the other constant, in the presence of different glyphosate concentrations.

-

Quantification of Shikimate Accumulation

This protocol outlines a method for measuring shikimate levels in plant tissues following glyphosate treatment.

Objective: To quantify the in vivo inhibition of the shikimate pathway by measuring the accumulation of its substrate, shikimate.

Materials:

-

Glyphosate-treated and untreated plant tissue

-

0.25 N HCl for extraction

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

Mobile phase (e.g., 0.1% formic acid in water and acetonitrile)

-

Shikimate standard

-

Spectrophotometer or mass spectrometer for detection

Procedure:

-

Sample Preparation:

-

Harvest plant tissue at various time points after glyphosate application.

-

Freeze the tissue in liquid nitrogen and grind to a fine powder.

-

Extract a known weight of the frozen powder (e.g., 100 mg) with a defined volume of 0.25 N HCl (e.g., 900 µL).

-

Vortex and centrifuge to pellet the debris.

-

-

HPLC Analysis:

-

Filter the supernatant and dilute it in the mobile phase.

-

Inject the sample into the HPLC system.

-

Separate the compounds using a suitable gradient of the mobile phase.

-

Detect shikimate using UV-Vis spectrophotometry (e.g., at 210 nm) or mass spectrometry for higher specificity and sensitivity.

-

-

Quantification:

-

Create a standard curve using known concentrations of a shikimate standard.

-

Quantify the shikimate concentration in the plant extracts by comparing their peak areas to the standard curve.

-

Express the results as µg of shikimate per gram of fresh or dry weight of the plant tissue.

-

Conclusion

Glyphosate's herbicidal activity is unequivocally linked to its specific inhibition of the EPSP synthase enzyme in the shikimate pathway. This targeted action disrupts the synthesis of essential aromatic amino acids, leading to a cascade of metabolic failures and ultimately plant death. The detailed understanding of this molecular interaction has been pivotal in the development of glyphosate-resistant crops and continues to inform research in herbicide science and plant biochemistry. The experimental protocols provided herein offer standardized methods for the study of glyphosate's effects and the characterization of EPSPS activity.

References

- 1. Understanding Glyphosate and Other Pesticides (FS-1193) | University of Maryland Extension [extension.umd.edu]

- 2. Glyphosate General Fact Sheet [npic.orst.edu]

- 3. Glyphosate Technical Fact Sheet [npic.orst.edu]

- 4. Kinetics of 5-enolpyruvylshikimate-3-phosphate synthase inhibition by glyphosate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glyphosate Inhibition of 5-Enolpyruvylshikimate 3-Phosphate Synthase from Suspension-Cultured Cells of Nicotiana silvestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. Shikimate accumulates in both glyphosate-sensitive and glyphosate-resistant horseweed (Conyza canadensis L. Cronq.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular basis for the herbicide resistance of Roundup Ready crops - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Genetic and chemical knockdown: a complementary strategy for evaluating an anti-infective target - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Glyphosine: Structure, Function, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyphosine [N,N-bis(phosphonomethyl)glycine] is a plant growth regulator primarily utilized in agriculture to enhance sucrose accumulation in sugarcane prior to harvest. This technical guide provides a comprehensive overview of Glyphosine, including its chemical structure, CAS registry number, and mechanism of action as a sugarcane ripener. The document details its effects on plant physiology, particularly the inhibition of acid invertase, and presents available quantitative data on its impact on crop yield. Furthermore, this guide outlines a proposed signaling pathway and provides insights into its application, toxicology, and environmental fate, drawing comparisons with the structurally related herbicide, glyphosate, where relevant.

Chemical Identity and Properties

Glyphosine is an organophosphorus compound with the chemical formula C₄H₁₁NO₈P₂.[1] Its chemical identity and key properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N,N-bis(phosphonomethyl)glycine | [2] |

| CAS Number | 2439-99-8 | [2] |

| Molecular Formula | C₄H₁₁NO₈P₂ | [1] |

| Molecular Weight | 263.08 g/mol | [1] |

| 2D Structure |  | |

| Canonical SMILES | C(C(=O)O)N(CP(=O)(O)O)CP(=O)(O)O | [1] |

| Physical State | Colorless solid | [1] |

Mechanism of Action as a Plant Growth Regulator

Glyphosine's primary application is as a sugarcane ripener, where it enhances the accumulation of sucrose in the stalk.[3] The principal mechanism behind this effect is the inhibition of the enzyme acid invertase.[3]

Acid invertase is responsible for the hydrolysis of sucrose into glucose and fructose. By inhibiting this enzyme, Glyphosine prevents the breakdown of sucrose, leading to its accumulation in the sugarcane stalks. This mode of action is distinct from that of the herbicide glyphosate, which primarily acts by inhibiting the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase in the shikimate pathway.[4]

Additionally, some evidence suggests that Glyphosine may stimulate the production of ethylene, a plant hormone involved in various developmental processes, including ripening.

Proposed Signaling Pathway for Glyphosine-Induced Sucrose Accumulation

Quantitative Effects on Sugarcane

The application of Glyphosine as a sugarcane ripener has been shown to increase sucrose content and, in some cases, overall sugar yield. The table below summarizes findings from various studies.

| Parameter | Effect of Glyphosine Treatment | Reference(s) |

| Sucrose Content | - In non-infected 'CP 65-357' sugarcane, a significant increase of 12% in sucrose was observed. - In another study, treated sugarcane showed a 7% higher pol % cane (a measure of sucrose content). | [3] |

| Juice Purity | - A 3% increase in juice purity was seen in non-infected 'CP 65-357' sugarcane. - A separate study reported a 4% increase in juice purity. | [3] |

| Sugar per Ton of Cane | - A 14% increase in sugar per ton of cane was observed in non-infected 'CP 65-357' sugarcane. | [3] |

| Overall Sugar Yield | - For the cultivar 'HoCP 96-540', an application of glyphosate (a related compound often used as a standard for comparison) led to a 16% increase in sugar yield per hectare. The effects of glyphosine on overall yield can be variable and may be influenced by factors such as the health of the crop. For instance, in sugarcane infected with Ratoon Stunt Disease, a decrease in sugar per hectare was observed following glyphosine treatment. | [3] |

| Plant Growth | - A reduction in the growth rate of several sugarcane cultivars has been noted after treatment. For example, the terminal height of 'Cl 54-378' was 28.7 cm less than untreated plants five weeks after application. | [3] |

Experimental Protocols

Detailed experimental protocols for the research application of Glyphosine are not widely available in public literature. The majority of available information pertains to its agricultural use as a sugarcane ripener.

Agricultural Application as a Sugarcane Ripener

-

Application Timing: Glyphosine is typically applied to sugarcane 4 to 8 weeks before the intended harvest.[5]

-

Application Rate: The application rate for Roundup PowerMAX 3 (a glyphosate product, often used as a reference) is recommended at 5.0 to 7.0 ounces per acre for sugarcane ripening.[5]

-

Treatment-to-Harvest Interval: A treatment-to-harvest interval of 35 to 49 days is generally recommended to maximize the effects on sucrose content while minimizing potential yield loss.[5]

Note: For research purposes, these agricultural guidelines can serve as a starting point for designing experiments. However, it is crucial to conduct dose-response studies and optimize application timing for specific research objectives and experimental conditions.

Toxicology and Environmental Fate

Specific toxicological and environmental fate data for Glyphosine is limited. Much of the available information is for the chemically related herbicide, glyphosate.

Toxicology

For glyphosate, studies have shown it to have low acute toxicity.[6] The U.S. Environmental Protection Agency (EPA) has not found evidence of glyphosate being toxic to the nervous or immune systems, nor is it considered a developmental or reproductive toxin based on long-term animal feeding studies.[2] However, some studies have suggested potential links between glyphosate-based herbicides and certain health issues, and research is ongoing.[7]

Environmental Fate

Glyphosate is known to bind tightly to soil particles, which limits its potential to leach into groundwater.[2][8] It is primarily degraded by soil microbes.[2] The half-life of glyphosate in soil can vary from a few days to several months, depending on environmental conditions.[2][8]

Conclusion

Glyphosine is a valuable tool in the agricultural sector, specifically for enhancing the commercial value of sugarcane by increasing its sucrose content. Its mechanism of action, centered on the inhibition of acid invertase, provides a clear biochemical basis for its function as a plant growth regulator. While detailed information on its associated signaling pathways and specific research protocols remains to be fully elucidated, the existing data provides a strong foundation for further scientific investigation. Future research should focus on delineating the complete signaling cascade initiated by Glyphosine in plants and on developing standardized experimental protocols to facilitate its use as a research tool.

References

- 1. Publication : USDA ARS [ars.usda.gov]

- 2. Glyphosate General Fact Sheet [npic.orst.edu]

- 3. repository.lsu.edu [repository.lsu.edu]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]